Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride
Overview
Description
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride: is a chemical compound with the molecular formula C6H14N2O2·2HCl. It is a derivative of propanoic acid and is characterized by the presence of both amino and dimethylamino groups. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride typically involves the reaction of methyl acrylate with dimethylamine and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
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Reaction of Methyl Acrylate with Dimethylamine
Reagents: Methyl acrylate, dimethylamine
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.
Product: Methyl 3-(dimethylamino)propanoate
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Amination Reaction
Reagents: Methyl 3-(dimethylamino)propanoate, ammonia
Conditions: The reaction is conducted at room temperature with continuous stirring.
Product: Methyl 2-amino-3-(dimethylamino)propanoate
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Formation of Dihydrochloride Salt
Reagents: Methyl 2-amino-3-(dimethylamino)propanoate, hydrochloric acid
Conditions: The product is treated with hydrochloric acid to form the dihydrochloride salt.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as crystallization and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is conducted under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride can be compared with other similar compounds such as:
Methyl 3-(dimethylamino)propanoate: Lacks the amino group present in this compound.
Methyl 2-amino-3-(methylamino)propanoate: Contains a methylamino group instead of a dimethylamino group.
Methyl 2-amino-3-(ethylamino)propanoate: Contains an ethylamino group instead of a dimethylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-5(7)6(9)10-3;;/h5H,4,7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHDLAYGHALJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)OC)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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